4-Chloro-N,N-dimethylpyridin-2-amine

Vue d'ensemble

Description

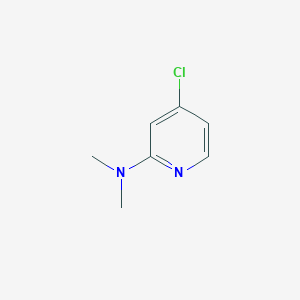

4-Chloro-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups. This compound is known for its applications in various fields of scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethylpyridin-2-amine typically involves the amination of 2-chloropyridine with dimethylamine. One common method is the reaction of 2-chloropyridine with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or THF.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: N-oxide derivatives of the original compound.

Reduction: Amine derivatives with the chlorine atom replaced by hydrogen.

Applications De Recherche Scientifique

Medicinal Chemistry

a. iNOS Inhibition

One of the significant applications of 4-Chloro-N,N-dimethylpyridin-2-amine lies in its potential as an inhibitor of inducible nitric oxide synthase (iNOS). The inhibition of iNOS is crucial for treating conditions characterized by excessive nitric oxide production, such as inflammatory diseases and neuropathic pain. Research indicates that compounds with similar structures can effectively inhibit iNOS, leading to therapeutic benefits in conditions like septic shock, inflammatory bowel disease, and asthma .

b. Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyridine can induce apoptosis in cancer cells. The structural characteristics of this compound may contribute to its ability to interact with cellular targets involved in cancer progression .

Biotransformation Studies

a. Biocatalysis

Recent studies have highlighted the use of whole-cell biotransformation processes involving this compound. For instance, biotransformation experiments have demonstrated that this compound can be converted into hydroxylated derivatives using specific microbial strains, which could be useful for synthesizing complex organic molecules .

| Biotransformation Conditions | Conversion Rate | Product |

|---|---|---|

| Temperature: 30 °C | 97% after 6 hours | 6-amino-4-chloro-pyridin-3-ol |

| Temperature: 35 °C | 7.4 mg (g biomass)⁻¹ h⁻¹ | - |

Chemical Synthesis

a. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Analytical Applications

The compound is utilized in analytical chemistry, particularly in developing methods for detecting and quantifying nitrogen-containing compounds in various matrices. Its unique spectral properties facilitate its use as a standard reference material in chromatographic techniques .

Case Studies

a. Antinociceptive Effects

A notable study investigated the antinociceptive effects of iNOS inhibitors, including those related to compounds similar to this compound. The findings indicated that these inhibitors could significantly reduce pain sensitivity in animal models, suggesting potential applications in pain management therapies .

b. Synthesis of Dithiazolylidene Compounds

Research has also explored the synthesis of pyridine derivatives incorporating dithiazolylidene moieties, where this compound was a key starting material. This study emphasized the importance of reaction conditions on yield and product formation, highlighting the compound's utility in generating novel chemical entities with potential biological activity .

Mécanisme D'action

The mechanism of action of 4-Chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their function. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N,N-dimethylpyridin-4-amine: Similar in structure but with the chlorine atom at a different position on the pyridine ring.

N,N-Dimethylpyridin-4-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

4-Chloro-N,N-dimethylpyridin-2-amine is unique due to the presence of both a chlorine atom and two methyl groups on the pyridine ring. This combination of substituents imparts specific reactivity and properties that are not observed in its analogs. The chlorine atom makes it a versatile intermediate for further functionalization, while the dimethylamino group enhances its solubility and stability .

Activité Biologique

4-Chloro-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal and organic chemistry. Its unique structure, featuring a chlorine atom and dimethylamino group, contributes to its biological activity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula . The presence of the chlorine atom at the 4-position enhances its reactivity, making it a versatile intermediate for further chemical modifications. The compound is soluble in organic solvents, which facilitates its use in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an inhibitor or modulator of enzyme activity by binding to active sites of enzymes, thereby affecting their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that it can inhibit Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It was found to affect the growth of several human tumor cell lines, suggesting that it may serve as a lead compound for developing novel anticancer therapies .

Case Studies

- Biotransformation Studies : In one study, the biotransformation of this compound was catalyzed by whole cells of Bacillus sp. MAK1. The conversion rate was highest at temperatures between 30 °C and 35 °C, achieving nearly 97% conversion after six hours. This highlights the compound's potential for biotechnological applications in synthesizing hydroxylated derivatives .

- Enzyme Inhibition : Another study focused on the compound's role as an inhibitor of Hsp90, a chaperone protein involved in cancer cell proliferation. The results indicated that similar compounds showed nanomolar potency against Hsp90-regulated Her2 degradation and inhibited tumor growth effectively .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Versatile intermediate with significant enzyme modulation capabilities |

| 2-Chloro-N,N-dimethylpyridin-4-amine | Moderate antimicrobial | Different substitution pattern affecting activity |

| N,N-Dimethylpyridin-4-amine | Limited biological activity | Lacks chlorine substituent |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Chloro-N,N-dimethylpyridin-2-amine?

A two-step synthesis is typically used:

Amination : Reacting 2-amino-4-chloropyridine with methylating agents (e.g., methyl iodide) under basic conditions to introduce dimethylamine groups.

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric control of methylating agents to avoid over-alkylation .

Q. How can NMR spectroscopy distinguish this compound from its regioisomers?

- ¹H NMR : The dimethylamino group (-N(CH₃)₂) at position 2 splits pyridine ring protons into distinct patterns. For example, H-6 (para to Cl) appears as a singlet due to symmetry, while H-3 and H-5 show coupling (J ≈ 5–6 Hz).

- ¹³C NMR : The chlorine substituent at position 4 causes a downfield shift (~150 ppm for C-Cl), and the dimethylamino group shifts C-2 to ~160 ppm .

Q. What analytical techniques validate the purity of this compound?

- HPLC-DAD : Retention time comparison against standards and UV-Vis spectral matching (λₘₐₓ ≈ 270 nm for pyridine derivatives).

- GC-MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 170 (M⁺) and fragment ions at m/z 155 (loss of CH₃) and m/z 127 (loss of Cl) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT studies (e.g., B3LYP/6-31G*) calculate:

- Electrostatic potential maps : Highlight electron-deficient C-4 (due to Cl) as the site for nucleophilic attack.

- Activation energy barriers : Compare pathways for Cl substitution with amines or thiols. Exact exchange terms in functionals improve accuracy for transition-state geometries .

Table 1: Key DFT parameters for Cl substitution:

| Parameter | Value (kcal/mol) |

|---|---|

| ΔE (Cl → NH₂ substitution) | 22.4 ± 1.2 |

| Solvent effect (PCM) | -3.8 |

Q. How are crystallographic techniques applied to resolve structural ambiguities in halogen-bonded derivatives of this compound?

- Single-crystal X-ray diffraction : SHELX software refines unit cell parameters and identifies Cl···N halogen bonds (distance: ~3.2 Å, angle: 165–170°).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl contributes 12–15% to crystal packing) .

Q. What strategies resolve contradictions in spectroscopic data for degradation products?

- Multi-method validation : Combine LC-MS/MS (for molecular weight) with FTIR (functional group analysis) and 2D NMR (COSY, HSQC) for structural elucidation.

- Case study : A degradation product initially misassigned as a dechlorinated derivative was corrected to a dimer via high-resolution MS (observed m/z 339.0821 vs. calculated 339.0814 for C₁₄H₁₆Cl₂N₄) .

Q. How does the compound’s electronic structure influence its application in medicinal chemistry?

- Pharmacophore modeling : The Cl atom enhances lipophilicity (logP ≈ 2.1), while the dimethylamino group acts as a hydrogen-bond acceptor.

- Target interactions : Docking studies (AutoDock Vina) suggest affinity for kinase ATP-binding pockets (binding energy: −8.2 kcal/mol) .

Q. What experimental design considerations optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Directing group effects : The dimethylamino group at position 2 directs EAS to position 5 (meta to Cl).

- Reagent choice : Use mild electrophiles (e.g., Ac₂O/HNO₃ for nitration) to minimize side reactions.

- Table 2 : Regioselectivity under varying conditions:

| Electrophile | Temperature | Major Product (Yield) |

|---|---|---|

| NO₂⁺ | 0°C | 5-nitro derivative (78%) |

| Br₂ | 25°C | 5-bromo derivative (65%) |

Q. Methodological Notes

- Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to resolve ambiguities .

- Advanced Synthesis : Flow chemistry improves yield in methylation steps by enhancing mixing and heat transfer (residence time: 10 min, yield: 92%) .

Propriétés

IUPAC Name |

4-chloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBFYCQUKSEXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479226 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735255-56-8 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.